2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
CAS No.: 1803594-06-0
Cat. No.: VC3093970
Molecular Formula: C6H14ClNOS
Molecular Weight: 183.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803594-06-0 |
|---|---|
| Molecular Formula | C6H14ClNOS |
| Molecular Weight | 183.7 g/mol |
| IUPAC Name | 2,6-dimethyl-1,4-thiazinane 1-oxide;hydrochloride |
| Standard InChI | InChI=1S/C6H13NOS.ClH/c1-5-3-7-4-6(2)9(5)8;/h5-7H,3-4H2,1-2H3;1H |
| Standard InChI Key | PELUEXZCGRIOTK-UHFFFAOYSA-N |
| SMILES | CC1CNCC(S1=O)C.Cl |
| Canonical SMILES | CC1CNCC(S1=O)C.Cl |
Introduction
2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride is a chemical compound belonging to the thiomorpholine class, which are cyclic compounds containing sulfur. This compound is specifically identified by its molecular formula C6H14ClNOS and CAS number 1803594-06-0 . The compound's structure includes a thiomorpholine ring with methyl groups at the 2 and 6 positions, and it exists in the form of a hydrochloride salt, which enhances its solubility in aqueous solutions.
Synthesis and Preparation
The synthesis of 2,6-Dimethyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the oxidation of thiomorpholine derivatives followed by the formation of the hydrochloride salt. The exact synthesis pathway may vary depending on the starting materials and desired yield.
Hazard Classification
-
GHS Classification:
Precautionary Measures
Handling this compound requires adherence to safety protocols, including wearing protective clothing, gloves, and eye protection. It is also recommended to work in a well-ventilated area to minimize inhalation risks.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C6H14ClNOS |
| CAS Number | 1803594-06-0 |
| IUPAC Name | 2,6-Dimethylthiomorpholine 1-oxide hydrochloride |
| InChI Code | 1S/C6H13NOS.ClH/c1-5-3-7-4-6(2)9(5)8;/h5-7H,3-4H2,1-2H3;1H |
| InChI Key | PELUEXZCGRIOTK-UHFFFAOYSA-N |
| Hazard Classification | H302, H312, H315, H319, H332, H335 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume